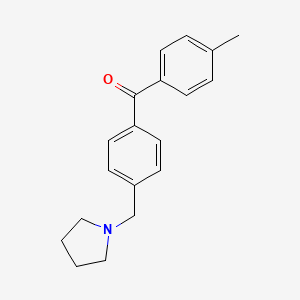

4-Methyl-4'-pyrrolidinomethyl benzophenone

描述

Contextualization within Benzophenone (B1666685) Chemistry and Derivatives

The study of 4-Methyl-4'-pyrrolidinomethyl benzophenone is deeply rooted in the broader field of benzophenone chemistry. Benzophenones are diaryl ketones that serve as a fundamental building block in organic synthesis. nih.govrsc.org

The benzophenone core, consisting of two phenyl rings attached to a carbonyl group, is a structurally significant scaffold in medicinal chemistry. rsc.org This rigid framework is found in numerous naturally occurring molecules with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Its versatility allows for a wide array of chemical modifications, making it an ideal starting point for the design of new molecules with specific functions.

The true potential of the benzophenone scaffold is unlocked through the introduction of various substituents onto its phenyl rings. nih.gov The nature and position of these substituents can dramatically alter the molecule's physical, chemical, and biological properties. nih.gov For instance, the addition of halogen or methyl groups has been shown to enhance the anti-inflammatory activity of certain benzophenone derivatives. nih.gov Synthetic strategies like the Fries rearrangement and Friedel-Crafts acylation are commonly employed to create these substituted benzophenones, allowing for the systematic exploration of structure-activity relationships. nih.govnih.gov

Rationale for Academic Research Focus on Pyrrolidinomethyl Benzophenones

The specific focus on pyrrolidinomethyl-substituted benzophenones stems from the unique properties imparted by the pyrrolidinomethyl group. This substituent introduces a tertiary amine moiety, which can significantly influence the molecule's behavior.

The pyrrolidinomethyl group brings a tertiary amine into the benzophenone structure. Tertiary amines are known to act as hydrogen bond acceptors and can participate in various chemical reactions. In the context of benzophenones, the presence of a tertiary amine can enhance their utility as photoinitiators in UV-curing applications. The amine can act as a co-initiator, accelerating the polymerization process.

The pyrrolidinomethyl group also has the potential to modulate how the molecule interacts with other molecules and its environment. The nitrogen atom in the pyrrolidine (B122466) ring can be protonated, leading to changes in solubility and the ability to form ionic interactions. This modulation of intermolecular forces is a key area of interest in the design of new materials and therapeutic agents.

General Academic Research Trajectories for Complex Organic Molecules

The academic investigation of complex organic molecules like this compound typically follows a structured trajectory. This begins with the synthesis and characterization of the molecule, often involving techniques such as NMR and mass spectrometry to confirm its structure. Following this, researchers may explore its potential applications, which for benzophenone derivatives often lie in materials science (e.g., as photoinitiators) or medicinal chemistry, where the biological activity of the compound is assessed. nih.govresearchgate.net Computational methods, such as molecular docking, are also increasingly used to predict the interactions and potential biological targets of such molecules.

While extensive research exists for the broader class of substituted benzophenones, detailed academic studies specifically focusing on the synthesis, properties, and applications of this compound (CAS 898775-89-8) are not widely available in the public domain. The information presented here is based on the well-established principles of benzophenone chemistry and the known effects of its constituent functional groups. Further research would be necessary to fully elucidate the specific characteristics and potential of this particular compound.

Structure

3D Structure

属性

IUPAC Name |

(4-methylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-4-8-17(9-5-15)19(21)18-10-6-16(7-11-18)14-20-12-2-3-13-20/h4-11H,2-3,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFCJRMAWOOWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642731 | |

| Record name | (4-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-95-6 | |

| Record name | Methanone, (4-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to the 4-Methyl-4'-pyrrolidinomethyl Benzophenone (B1666685) Scaffold

The synthesis of 4-Methyl-4'-pyrrolidinomethyl benzophenone is typically not a single-step process but rather a convergent synthesis where the benzophenone core is first assembled, followed by the introduction of the pyrrolidinomethyl moiety onto one of the phenyl rings. The key steps involve forming the diaryl ketone and then functionalizing the 4'-position.

Strategies for Introducing the Pyrrolidinomethyl Group

The introduction of the pyrrolidinomethyl group is a critical transformation that imparts specific properties to the benzophenone scaffold. This is generally achieved by creating a reactive site at the 4'-position of the 4-methylbenzophenone (B132839) core, which can then be coupled with pyrrolidine (B122466). The two principal strategies employed for this purpose are reductive amination and nucleophilic substitution.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. researchgate.net This approach requires a carbonyl-functionalized benzophenone precursor, namely 4-methyl-4'-formylbenzophenone. The aldehyde group serves as the electrophilic site for the initial reaction with pyrrolidine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Direct reductive amination involves the one-pot reaction of an aldehyde (4-methyl-4'-formylbenzophenone), an amine (pyrrolidine), and a reducing agent. The choice of reducing agent is crucial for the success of the reaction, with a preference for reagents that are selective for the iminium ion over the initial aldehyde.

Sodium triacetoxyborohydride, NaBH(OAc)₃, is a particularly mild and effective reagent for this transformation. It is less reactive than other hydrides like sodium borohydride (B1222165), which allows for the formation of the iminium ion in situ without significant premature reduction of the aldehyde. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

Catalytic hydrogenation is another robust method. The aldehyde and pyrrolidine are mixed in a suitable solvent, often with a catalytic amount of acid to facilitate iminium ion formation. This mixture is then subjected to a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is considered a "green" alternative as it avoids the use of stoichiometric hydride reagents.

Table 1: Comparison of Common Reducing Agents for Direct Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM or DCE, Room Temp | Mild, high selectivity for iminium ions, broad functional group tolerance. | Stoichiometric waste, relatively expensive. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C or Raney Ni, various solvents | "Green" method, high atom economy. | Requires specialized hydrogenation equipment, catalyst can be pyrophoric. |

While not a direct route from a benzophenone precursor, a multi-step pathway involving intermediates like nitro-styrenes and phenylethylamines represents an alternative conceptual approach to forming the C-N bond. In a hypothetical application to this scaffold, one might start with 4-methyl-4'-vinylbenzophenone. This precursor could undergo nitration at the vinyl group, followed by reduction of both the nitro group and the double bond to yield a phenylethylamine derivative. Subsequent N-alkylation with a 1,4-dihalobutane could then form the pyrrolidine ring. This pathway is significantly more complex and less convergent than direct reductive amination or nucleophilic substitution and is therefore less commonly employed for synthesizing structures like this compound.

Nucleophilic substitution provides a straightforward and efficient alternative for installing the pyrrolidinomethyl group. chegg.com This strategy relies on a precursor bearing a good leaving group at the benzylic position, such as 4-methyl-4'-(halomethyl)benzophenone (e.g., where the halo group is chloro or bromo).

In this reaction, pyrrolidine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group in what is typically an SN2 (bimolecular nucleophilic substitution) reaction. rsc.org The reaction is generally performed in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide formed as a byproduct. The efficiency of this reaction is high due to the strong nucleophilicity of secondary amines like pyrrolidine and the reactivity of benzylic halides.

Reductive Amination Approaches

Formation of the Benzophenone Core

The most prevalent and industrially significant method is the Friedel-Crafts acylation . guidechem.comsapub.org This electrophilic aromatic substitution reaction involves the acylation of toluene (B28343) with benzoyl chloride. chegg.com A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is used to generate the acylium ion electrophile from benzoyl chloride. guidechem.com The reaction typically produces a mixture of ortho and para isomers. However, the para-substituted product, 4-methylbenzophenone, is the major isomer due to the steric hindrance at the ortho position of toluene. chegg.com The isomers can then be separated by physical methods such as crystallization or chromatography.

Other synthetic routes to the 4-methylbenzophenone core include:

Grignard Reactions: The reaction of a phenylmagnesium halide (a Grignard reagent) with p-tolualdehyde, followed by oxidation of the resulting secondary alcohol, yields 4-methylbenzophenone. wikipedia.orglibretexts.orgyoutube.com

Palladium-Catalyzed Coupling Reactions: Modern cross-coupling methods, such as the Suzuki or Stille coupling, can be used. For instance, the coupling of a phenylboronic acid with 4-methylbenzoyl chloride in the presence of a palladium catalyst can form the desired ketone. chemicalbook.com

Oxidation of Diphenylmethanes: The oxidation of 4-methyldiphenylmethane (B1265501) using oxidizing agents like chromium trioxide or potassium permanganate (B83412) can also yield the benzophenone core.

Table 2: Selected Synthetic Methods for 4-Methylbenzophenone

| Reaction Name | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation guidechem.com | Toluene, Benzoyl Chloride | AlCl₃ | Industry standard, cost-effective, yields ortho/para mixture. |

| Grignard Reaction wikipedia.org | Phenylmagnesium Bromide, p-Tolualdehyde | N/A, followed by an oxidant (e.g., PCC) | Two-step process (addition then oxidation), versatile. |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a primary method for producing the benzophenone core structure. sapub.orgnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sapub.orgguidechem.com

For the synthesis of a precursor like 4-methylbenzophenone, the reaction can proceed by treating toluene with benzoyl chloride and a Lewis acid catalyst. guidechem.comchegg.com In a typical procedure, anhydrous aluminum chloride is added to toluene, followed by the dropwise addition of a benzoyl chloride solution. guidechem.com The reaction mixture is stirred at a specific temperature to yield the crude product, which is then hydrolyzed to isolate the 4-methylbenzophenone. guidechem.com The reaction's selectivity often favors the para-substituted product due to steric hindrance. chegg.com

The general mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. sapub.org This ion then attacks the electron-rich aromatic ring (e.g., toluene), forming a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final ketone product. sapub.org While effective, this method requires stoichiometric amounts of the Lewis acid catalyst and careful control of reaction conditions to avoid side reactions.

Table 1: Examples of Friedel-Crafts Acylation for Benzophenone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Toluene | Benzoyl chloride | AlCl₃ | 4-Methylbenzophenone | guidechem.com |

| Benzene | Benzoyl chloride | AlCl₃ | Benzophenone | |

| Fluorobenzene (B45895) | 4-Bromobenzoyl chloride | AlCl₃ | 4-Bromo-4'-fluorobenzophenone (B1329429) | prepchem.com |

| Anisole (B1667542) | Benzoic acid | HPW/MCM-41 | 4-Methoxybenzophenone (B1664615) | researchgate.net |

Ullmann Coupling Reactions

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent a modern and versatile approach to forming carbon-carbon bonds, including those required for the synthesis of unsymmetrical diaryl ketones. nih.govescholarship.org These methods offer advantages over classical techniques like Friedel-Crafts acylation, such as milder reaction conditions and greater functional group tolerance.

One relevant strategy involves the palladium-catalyzed decarboxylative coupling of α-keto acids with aryl bromides. nih.govescholarship.org This approach avoids the need for stoichiometric organometallic reagents. More recent developments include visible-light-mediated, palladium-catalyzed reactions. For instance, an oxime ether-directed ortho-selective benzoylation has been developed using benzoylformic acid as the acyl source, a palladium catalyst, and a photocatalyst like 4CzIPN under visible light. nih.govescholarship.org

Another strategy is the coupling of arylboronic acids with aromatic aldehydes. For example, 4-methylbenzophenone can be synthesized by reacting 4-tolylboronic acid with benzaldehyde (B42025) in the presence of a palladium catalyst and a base like cesium carbonate in a solvent such as toluene. chemicalbook.com This methodology is part of a broader class of reactions, like the Suzuki coupling, that are powerful tools for constructing complex aromatic structures.

Synthesis of Related Benzophenone Derivatives for Comparative Studies

The synthesis of various substituted benzophenone derivatives is essential for structure-activity relationship (SAR) studies. By modifying the substituents on the aromatic rings, researchers can tune the electronic, steric, and pharmacokinetic properties of the molecule.

Preparation of Methoxy-substituted Benzophenones (e.g., 4-Methoxy-4'-pyrrolidinomethyl benzophenone)

Methoxy-substituted benzophenones are common targets in synthetic chemistry. A green synthesis approach for 4-methoxybenzophenone involves the acylation of anisole with benzoic acid, catalyzed by tungstophosphoric acid supported on MCM-41, achieving high conversion and selectivity. researchgate.net Another route to a related compound, 2-hydroxy-4-methoxybenzophenone, starts from 2,4-dihydroxybenzophenone (B1670367) and a methylating agent like methyl halide or dimethyl sulfate (B86663) under basic conditions. google.comgoogle.com The pyrrolidinomethyl group can be introduced via a Mannich reaction, which involves the condensation of a ketone, an aldehyde (typically formaldehyde), and a secondary amine (pyrrolidine).

Synthesis of Halogenated Pyrrolidinomethyl Benzophenones (e.g., 4-Bromo-4'-pyrrolidinomethyl benzophenone, 2,4-difluoro-4'-pyrrolidinomethyl benzophenone)

Halogenated benzophenones are valuable intermediates and final products. The synthesis of 4-bromo-4'-fluorobenzophenone can be accomplished via a Friedel-Crafts reaction between fluorobenzene and 4-bromobenzoyl chloride with aluminum chloride as the catalyst. prepchem.com Similarly, 2,4'-difluorobenzophenone (B154369) is prepared through the Friedel-Crafts acylation of fluorobenzene with o-fluorobenzoyl chloride. google.com Following the creation of the halogenated benzophenone core, the pyrrolidinomethyl moiety can be introduced, likely through a multi-step process involving bromination of a methyl group followed by nucleophilic substitution with pyrrolidine.

Table 2: Examples of Halogenated Benzophenone Derivatives

| Compound Name | CAS Number | Molecular Formula | Reference |

|---|---|---|---|

| 4-Bromo-4'-pyrrolidinomethyl benzophenone | 898776-29-9 | C₁₈H₁₈BrNO | bldpharm.com |

| 2,4-difluoro-4'-pyrrolidinomethyl benzophenone | Not explicitly found, but related compound 2,4-difluoro-2'-pyrrolidinomethyl benzophenone is 898775-03-6 | C₁₈H₁₇F₂NO | echemi.com |

| 4-Bromo-3-fluoro-4'-pyrrolidinomethyl benzophenone | 898776-55-1 | C₁₈H₁₇BrFNO | chemsrc.com |

Synthesis of Alkyl-Substituted Pyrrolidinomethyl Benzophenones (e.g., 2,4-dimethyl-4'-pyrrolidinomethyl benzophenone, 4'-methyl-2-pyrrolidinomethyl benzophenone)

The synthesis of alkyl-substituted benzophenones often utilizes Friedel-Crafts acylation. For example, 2,4-dimethylbenzophenone (B72148) can be synthesized with high yield by acylating m-xylene (B151644) with benzoyl chloride over a modified Hβ zeolite catalyst. researchgate.net The synthesis of 4'-methyl-2-pyrrolidinomethyl benzophenone involves starting with a different isomer, where the pyrrolidinomethyl group is at the 2-position of one ring and the methyl group is at the 4'-position of the other. The synthesis of 1-alkyl-4-methyl-2-pyrrolidones, a related heterocyclic structure, has been achieved starting from methyl 4-alkylamino-3-methyl butenoates, which can then be reduced to the corresponding pyrrolidines. unl.eduresearchgate.net This indicates that complex side chains can be built up through multi-step synthetic sequences.

Chemical Reactivity, Reaction Mechanisms, and Mechanistic Investigations

Fundamental Reaction Pathways of Pyrrolidinomethyl Benzophenones

The chemical behavior of pyrrolidinomethyl benzophenones is a composite of the reactivity of its constituent parts. The primary sites for chemical reactions are the carbonyl carbon, the aromatic rings, the nitrogen atom of the pyrrolidine (B122466) ring, and the benzylic carbon of the methylene (B1212753) linker.

Oxidation Reactions

The 4-Methyl-4'-pyrrolidinomethyl benzophenone (B1666685) molecule presents several sites susceptible to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions. Strong oxidants like potassium permanganate (B83412) can lead to the degradation of the benzophenone structure itself, involving processes like hydroxylation and cleavage of the carbon-carbon bridge between the phenyl rings nih.gov.

The N-benzyl portion of the molecule, represented by the pyrrolidinomethyl group attached to the phenyl ring, is also a target for oxidation. The methylene linker is a benzylic position, which is typically prone to oxidation. Reagents such as chromium(VI) compounds can oxidize N-benzyl groups to their corresponding N-benzoyl amides researchgate.net. Similarly, the tertiary amine of the pyrrolidine ring can be oxidized. Oxidation of N-alkyl piperidines and pyrrolidines can lead to the formation of iminium ions, which are valuable intermediates for further functionalization acs.orgnih.gov. Advanced oxidation processes, often employed for the degradation of environmental contaminants like benzophenone derivatives, can lead to complete mineralization of the molecule nih.gov.

Reduction Reactions (e.g., Carbonyl Group Reduction)

The most common reduction reaction for benzophenone and its derivatives is the conversion of the carbonyl group to a secondary alcohol. This transformation is readily achieved using hydride transfer reagents, with sodium borohydride (B1222165) (NaBH₄) being a widely used example due to its selectivity and compatibility with alcoholic solvents gravitywaves.compitt.edu.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon vedantu.com. This initial attack breaks the C=O pi bond, forming a tetrahedral alkoxy-borate intermediate. Subsequent workup with water or a protic solvent protonates the resulting alkoxide to yield the final alcohol product, in this case, a derivative of diphenylmethanol (B121723) gravitywaves.comvedantu.com. The reaction is typically carried out in solvents like methanol (B129727) or ethanol (B145695) zenodo.orgzenodo.org.

| Reagent | Solvent | Product | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Diphenylmethanol derivative | Mild and selective reagent for reducing ketones to alcohols. pitt.eduzenodo.org |

Nucleophilic Substitution Reactions (e.g., at Pyrrolidine Ring or Methylene Linker)

Nucleophilic substitution reactions can potentially occur at several locations on the molecule. The aromatic rings of the benzophenone core are generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or under harsh reaction conditions libretexts.orgyoutube.com.

A more reactive site for nucleophilic substitution is the benzylic carbon of the methylene linker. Benzylic halides are known to be highly reactive towards both Sₙ1 and Sₙ2 reactions due to the stabilization of the carbocation or transition state by the adjacent phenyl ring . While the pyrrolidine moiety in 4-Methyl-4'-pyrrolidinomethyl benzophenone is a poor leaving group, synthetic strategies could convert it into a better leaving group (e.g., by quaternization), thereby enabling substitution at the benzylic position. For instance, benzylic bromides can readily undergo nucleophilic substitution with nucleophiles like sodium azide (B81097) nih.gov. Nucleophilic attack directly on the pyrrolidine ring is generally unfavorable and would likely require ring-opening conditions.

Detailed Mechanistic Studies of Benzophenone-Related Reactions

The photochemistry of benzophenone is a cornerstone of organic photochemistry and provides a model for understanding the behavior of its derivatives under UV irradiation. These reactions are characterized by the formation of radical intermediates.

Photoreduction Mechanisms (e.g., formation of ketyl radicals, benzopinacol (B1666686) formation)

The photoreduction of benzophenone is a classic photochemical reaction that occurs when a solution of benzophenone in a hydrogen-donating solvent, such as 2-propanol or ethanol, is exposed to ultraviolet light hilarispublisher.comyoutube.com. The process is initiated by the absorption of a photon, which promotes the benzophenone molecule from its ground state (S₀) to an excited singlet state (S₁). This is followed by a highly efficient intersystem crossing to the triplet state (T₁), which has a diradical character hilarispublisher.comwikipedia.org.

The triplet-state benzophenone then abstracts a hydrogen atom from a suitable donor, typically the solvent. For example, with 2-propanol, the benzophenone diradical abstracts the hydrogen from the carbon bearing the hydroxyl group, resulting in the formation of two radical species: the diphenylketyl radical (also known as a semibenzopinacol radical) and a radical derived from the solvent (an isopropanol (B130326) radical) youtube.com.

Finally, two diphenylketyl radicals dimerize by forming a carbon-carbon bond, yielding the stable product benzopinacol researchgate.net.

Reaction Steps:

Photoexcitation & Intersystem Crossing: Ph₂C=O + hν → [Ph₂C=O] (S₁) → [Ph₂C=O] (T₁)

Hydrogen Abstraction: [Ph₂C=O] (T₁) + (CH₃)₂CHOH → Ph₂Ċ-OH (Ketyl Radical) + (CH₃)₂Ċ-OH

Dimerization: 2 Ph₂Ċ-OH → Ph₂C(OH)-C(OH)Ph₂ (Benzopinacol)

Influence of Radical Inhibitors on Reaction Progression

The photoreduction of benzophenone proceeds through radical intermediates, making the reaction sensitive to the presence of radical inhibitors or scavengers. These substances can intercept the radicals, thereby inhibiting the formation of the expected product, benzopinacol.

A notable example of a radical scavenger in this context is tetrafluorohydrazine (B154578) (N₂F₄) acs.org. When the photoreduction of benzophenone is carried out in a hydrocarbon solvent in the presence of tetrafluorohydrazine, the scavenger effectively traps the radical intermediates acs.orgacs.org. The diphenylketyl radical and the hydrocarbon radical (formed from hydrogen abstraction by the triplet benzophenone) react with tetrafluorohydrazine to form difluoramino-substituted products. This process completely diverts the reaction from forming benzopinacol acs.org.

| Reaction System | Key Intermediate | Final Product(s) | Role of Additive |

| Benzophenone + 2-Propanol + UV light | Diphenylketyl Radical | Benzopinacol | None (standard reaction) |

| Benzophenone + Cyclohexane + N₂F₄ + UV light | Diphenylketyl Radical, Cyclohexyl Radical | Difluoraminodiphenylmethanol, Difluoroaminocyclohexane | Radical Scavenger acs.org |

Oxygen is another common inhibitor of radical reactions. In its ground state, molecular oxygen is a triplet diradical and can quench the triplet state of benzophenone or react with the ketyl radicals, thus preventing benzopinacol formation wikipedia.orgrsc.org.

Kinetic vs. Thermodynamic Control in Photochemical Transformations

In the context of photochemical transformations of benzophenone and its derivatives, these principles are highly relevant. The initial photochemical step, such as the excitation of the carbonyl group and subsequent hydrogen abstraction, is often irreversible and thus under kinetic control. However, subsequent steps involving the resulting intermediates can be subject to thermodynamic control if pathways for equilibration exist. wikipedia.org

For a substituted molecule like this compound, photoreduction would lead to a ketyl radical intermediate. The dimerization of this radical produces a substituted benzopinacol. This dimerization can result in different diastereomers (e.g., meso and dl pairs), the initial ratio of which would be determined by kinetic factors such as the rate of formation of each isomer. Under conditions that might allow for the dissociation and recombination of the intermediates, the product ratio could shift to favor the most thermodynamically stable diastereomer. The substituents on the aromatic rings would influence both the reaction kinetics and the relative stability of the potential products.

Table 1: Factors Influencing Product Distribution in Photochemical Reactions

| Control Type | Favored Product | Reaction Conditions | Key Determinant |

| Kinetic Control | The product formed most rapidly. | Lower temperatures, short reaction times. | Lowest activation energy (Ea). |

| Thermodynamic Control | The most stable product. | Higher temperatures, longer reaction times, reversibility. | Lowest Gibbs Free Energy (G). |

Carbocation Rearrangement Mechanisms (e.g., Pinacol (B44631) Rearrangement Analogs)

Carbocation rearrangements are fundamental processes in organic chemistry, often proceeding to form a more stable carbocation intermediate. The pinacol rearrangement is a classic example, involving the transformation of a 1,2-diol into a ketone or aldehyde, driven by the formation of a stable carbocation. masterorganicchemistry.com For derivatives of benzophenone, this type of rearrangement can be observed in the acid-catalyzed transformation of benzopinacols (1,2-diols formed from the photoreduction of benzophenone). bgsu.edu

For a hypothetical benzopinacol derived from this compound, an acid-catalyzed rearrangement would follow a distinct mechanism:

Protonation: One of the hydroxyl groups is protonated by an acid catalyst to form a good leaving group (water).

Carbocation Formation: The departure of a water molecule generates a carbocation. The specific carbocation formed (at the carbon bearing the 4-methylphenyl group or the 4-pyrrolidinomethylphenyl group) would depend on the relative stability imparted by these substituents.

Migratory Shift: A 1,2-shift of one of the adjacent aryl groups occurs, migrating to the carbocation center. This step is driven by the formation of a more stable, resonance-stabilized oxonium ion. The migratory aptitude of the 4-methylphenyl group versus the 4-pyrrolidinomethylphenyl group would determine the final product structure. Electron-donating groups on the migrating aryl ring can stabilize the transition state of the shift, increasing its migratory aptitude.

Deprotonation: Loss of a proton from the oxonium ion yields the final ketone product.

The electron-donating 4-methyl group would stabilize an adjacent carbocation, while the 4-pyrrolidinomethyl group's effect would be dependent on the reaction pH. In neutral or basic conditions, the nitrogen's lone pair is electron-donating, but under the acidic conditions required for the rearrangement, the nitrogen would be protonated, making the group strongly electron-withdrawing and destabilizing to a nearby carbocation. stpeters.co.in

Intramolecular Cyclization Mechanisms

Intramolecular reactions in photochemically excited ketones are often governed by the Norrish Type II reaction. This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgchem-station.com For this compound, the pyrrolidinomethyl substituent provides accessible γ-hydrogens on the carbon atom adjacent to the nitrogen.

A plausible intramolecular cyclization pathway would proceed as follows:

Photoexcitation: The benzophenone moiety absorbs UV light, promoting an electron from a non-bonding (n) orbital on the carbonyl oxygen to an anti-bonding pi (π*) orbital, forming an excited triplet state.

γ-Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from one of the γ-positions on the pyrrolidine ring via a six-membered ring transition state.

Biradical Formation: This hydrogen atom transfer results in the formation of a 1,4-biradical, with one radical center on the benzhydryl carbon and the other on the γ-carbon of the pyrrolidinomethyl group.

Cyclization or Cleavage: The 1,4-biradical can undergo two primary competing reactions:

Yang Cyclization: Intramolecular combination of the two radical centers can form a new carbon-carbon bond, yielding a substituted cyclobutanol (B46151) derivative. researchgate.net

Cleavage: Fragmentation of the bond between the α- and β-carbons can occur, leading to an enol and an alkene.

This pathway provides a route to complex cyclic structures initiated solely by light.

Stereochemical Investigations in Reaction Pathways

The investigation of stereochemistry is essential for fully understanding reaction mechanisms. In the reactions of this compound, several pathways can generate new stereocenters, the configurations of which provide insight into the transition states and intermediates involved.

Photoreductive Dimerization: The formation of the benzopinacol analog involves the creation of two new stereocenters at the carbons bearing the hydroxyl groups. This can result in the formation of a pair of enantiomers (the dl pair) and a meso compound. The relative ratio of these diastereomers can be influenced by steric hindrance from the bulky substituents during the coupling of the ketyl radicals.

Intramolecular Cyclization: The Yang cyclization pathway, leading to a cyclobutanol, also creates new stereocenters. The stereochemical outcome—the relative configuration of the substituents on the newly formed cyclobutane (B1203170) ring—is determined during the ring-closure of the 1,4-biradical intermediate. Analysis of the product's stereochemistry can provide information about the preferred conformation of this intermediate.

Detailed stereochemical investigations would require the separation and characterization of these stereoisomers using techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy.

Role of Substituents on Reaction Selectivity and Kinetics

The nature and position of substituents on the aromatic rings of benzophenone derivatives profoundly influence the molecule's reactivity, reaction kinetics, and the selectivity of product formation. lumenlearning.com In this compound, the 4-methyl and 4'-pyrrolidinomethyl groups exert both steric and electronic effects that modulate its chemical behavior.

Steric Effects of Alkyl and Pyrrolidinomethyl Groups

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds when groups are in close proximity. numberanalytics.com These effects can hinder the approach of reactants, influence conformational preferences, and affect the regioselectivity of reactions. numberanalytics.comyoutube.com

Pyrrolidinomethyl Group: The 4'-pyrrolidinomethyl group is significantly bulkier than the methyl group. Its size can sterically hinder reactions that involve the carbonyl group or the substituted aromatic ring. For example, in the photoreductive dimerization to form a pinacol, the bulky pyrrolidinomethyl groups could disfavor certain orientations of the two reacting ketyl radicals, potentially influencing the diastereoselectivity of the product. youtube.com Similarly, the approach of an external reagent to the carbonyl or the aromatic ring would be more impeded on the side bearing the pyrrolidinomethyl substituent.

Table 2: Comparison of Substituent Steric Parameters

| Substituent | van der Waals Radius (Å) (Approx.) | Relative Bulk | Potential Steric Impact |

| Hydrogen | 1.20 | Very Low | Baseline for comparison. |

| Methyl (-CH₃) | 2.00 | Low | Minor steric hindrance. |

| Pyrrolidinomethyl (-CH₂-NC₄H₈) | > 3.5 | High | Significant steric hindrance affecting reaction rates and selectivity. |

Electronic Effects of Aromatic Substituents on Reactivity

The electronic effects of substituents are transmitted through inductive and resonance mechanisms, altering the electron density distribution within the molecule. vedantu.com These changes affect the reactivity of the aromatic rings toward electrophilic substitution and modify the properties of the carbonyl group. lumenlearning.comlibretexts.org

Methyl Group: The methyl group is a weak electron-donating group (EDG). It donates electron density primarily through an inductive effect (donating through the sigma bond framework) and hyperconjugation. This donation activates the attached aromatic ring, making it more nucleophilic.

These electronic effects have a direct impact on the benzophenone moiety. Electron-donating groups increase the electron density on the carbonyl oxygen, which can affect the energy of the n→π* transition and the subsequent photochemical reactivity. researchgate.netcore.ac.uk

Table 3: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect (on Aromatic Ring) | Effect in Acidic Media |

| 4-Methyl | Weakly Donating (-I) | N/A (Hyperconjugation) | Weakly Activating | Unchanged |

| 4'-Pyrrolidinomethyl | Weakly Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Strongly Deactivating (protonated) |

Catalytic Aspects and Mechanistic Insights

Photoredox Catalysis (Potential)

While direct experimental studies on the photoredox catalytic activity of this compound are not extensively documented in the current body of scientific literature, an analysis of its structural components—a benzophenone core and a pyrrolidinomethyl group—allows for a theoretical exploration of its potential in this field. The principles of photoredox catalysis, combined with the known photochemical behavior of benzophenone derivatives and the electrochemical properties of tertiary amines, provide a foundation for hypothesizing its mechanistic pathways.

Benzophenone and its derivatives are well-established photosensitizers in photochemistry. nih.govrsc.orgchemrxiv.org They are known for their strong absorption in the UV region and efficient intersystem crossing to a triplet excited state. nih.govacs.org This triplet state is a key intermediate in many photochemical reactions, acting as both an oxidant and a reductant. princeton.edu The general mechanism of photoredox catalysis involves the absorption of light by a photocatalyst, which then engages in single-electron transfer (SET) with a substrate to generate reactive radical intermediates. catalysis.blognih.govnih.gov

The structure of this compound incorporates a tertiary amine, the pyrrolidine moiety, which can play a crucial role as an electron donor. acs.orgnih.gov Tertiary amines are frequently employed as sacrificial electron donors in photoredox catalytic cycles. acs.orgnih.govbohrium.com Upon single-electron oxidation, they form a radical cation, which can then undergo deprotonation to yield a highly reducing α-amino radical. acs.orgnih.gov

The presence of both the benzophenone chromophore and the pyrrolidine electron donor within the same molecule suggests the potential for an intramolecular photoredox process. Upon photoexcitation, the benzophenone core could transition to its triplet excited state. Subsequently, an intramolecular electron transfer from the nitrogen atom of the pyrrolidine group to the excited benzophenone moiety could occur. This would result in a charge-separated species, with a benzophenone radical anion and a pyrrolidinium (B1226570) radical cation.

This intramolecular charge separation could then initiate a catalytic cycle. The reduced benzophenone part could act as a reductant, while the oxidized pyrrolidine part, after deprotonation, could act as a reductant in a different step of the reaction or be involved in hydrogen atom transfer (HAT) processes. nih.gov

A hypothetical photoredox catalytic cycle involving this compound could proceed as follows:

Photoexcitation: The benzophenone core absorbs a photon and, via intersystem crossing, forms the triplet excited state (PC).

Intramolecular Electron Transfer: The pyrrolidine moiety donates an electron to the excited benzophenone, generating a radical anion on the benzophenone part and a radical cation on the pyrrolidine part.

Substrate Reduction/Oxidation: The radical anion of the benzophenone can reduce a substrate (Substrate A), regenerating the ground state of the benzophenone moiety. Simultaneously, the radical cation of the pyrrolidine can oxidize a substrate (Substrate B), or after deprotonation to an α-amino radical, can act as a potent reductant.

Catalyst Regeneration: Through these electron transfer processes with the substrates, the catalyst is returned to its original ground state, ready to absorb another photon and restart the cycle.

The potential utility of this compound as a photoredox catalyst would depend on the specific redox potentials of its ground and excited states, as well as the kinetics of the intramolecular electron transfer and the subsequent reactions with substrates. While this remains a theoretical proposition, the molecular architecture of this compound presents an intriguing possibility for the design of novel, single-component organic photoredox catalysts.

Table 1: Potential Roles and Properties of this compound in a Hypothetical Photoredox Cycle

| Component/State | Potential Role | Relevant Properties |

| Benzophenone Moiety (Ground State) | Chromophore / Photosensitizer | Strong UV absorption, efficient intersystem crossing. nih.govacs.org |

| Benzophenone Moiety (Excited Triplet State) | Photo-oxidant / Photo-reductant | Can accept an electron from a donor or donate an electron to an acceptor. princeton.edu |

| Pyrrolidine Moiety | Intramolecular Electron Donor | Tertiary amines are known to be effective reductive quenchers of excited states. acs.orgnih.gov |

| Pyrrolidine Radical Cation | Oxidant / Precursor to α-amino radical | Formed after single-electron transfer to the excited benzophenone core. acs.orgnih.gov |

| α-Amino Radical | Strong Reductant | Generated after deprotonation of the pyrrolidine radical cation. acs.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques

Mass Spectrometry (MS)

Fragmentation Pattern Analysis

Without access to primary experimental results for 4-Methyl-4'-pyrrolidinomethyl benzophenone (B1666685), a scientifically accurate and authoritative article meeting the specified requirements cannot be generated.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Methyl-4'-pyrrolidinomethyl benzophenone is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. The most prominent feature is the strong absorption peak associated with the carbonyl (C=O) group of the benzophenone core, typically observed in the range of 1650-1700 cm⁻¹. Theoretical calculations and experimental data for analogous compounds, such as 4-(4-methylphenylthio)benzophenone, show this C=O peak around 1650 cm⁻¹. chemrxiv.org

Other significant peaks include those for aromatic C-H stretching, which appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, typically found in the 1400-1600 cm⁻¹ region. chemrxiv.org The presence of the aliphatic C-H bonds in the methyl and pyrrolidine (B122466) groups would be indicated by stretching vibrations in the 2800-3000 cm⁻¹ range.

Table 1: Characteristic IR Absorption Frequencies for this compound (Predicted)

| Frequency Range (cm⁻¹) | Bond Type | Functional Group | Intensity |

|---|---|---|---|

| > 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2800-3000 | C-H Stretch | Aliphatic (Methyl, Pyrrolidine) | Medium |

| 1650-1700 | C=O Stretch | Ketone | Strong |

| 1400-1600 | C=C Stretch | Aromatic Ring | Medium-Strong |

Note: The exact frequencies are predicted based on the analysis of benzophenone and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzophenone chromophore is the primary determinant of the UV-Vis absorption profile of this compound. Benzophenone itself typically displays two main absorption bands: a strong band around 250 nm corresponding to a π → π* transition and a weaker, longer-wavelength band around 330-340 nm resulting from a formally forbidden n → π* transition of the carbonyl group. nist.gov

The absorption spectrum of this compound is influenced by its specific substitution pattern. The methyl and pyrrolidinomethyl groups can act as auxochromes, potentially causing shifts in the absorption maxima (λmax) compared to the parent benzophenone molecule. For instance, a related compound, 4-methyl-α-pyrrolidinobutiophenone, exhibits a λmax at 262 nm. caymanchem.com The absorption spectra are generated by measuring the attenuation of UV-visible light as it passes through a solution of the compound. Excitation spectra, which measure the fluorescence or phosphorescence intensity at a fixed wavelength while varying the excitation wavelength, often mirror the absorption spectrum and help to confirm the electronic transitions responsible for luminescence. In aqueous solutions, benzophenone derivatives can exhibit a shift to longer wavelengths (a bathochromic shift) compared to their spectra in the gas phase. chemrxiv.org

Benzophenones are well-known for their photochemical reactivity. Upon UV excitation, the carbonyl oxygen's non-bonding electron is promoted to an anti-bonding π* orbital (n → π* transition), leading to the formation of a highly reactive triplet state. This excited state can abstract a hydrogen atom from a suitable donor (like a solvent or another molecule) to form a ketyl radical. bris.ac.uk

This transient species is a radical intermediate that can be detected using time-resolved spectroscopic techniques, such as transient absorption spectroscopy. researchgate.net Following photoexcitation with a UV laser pulse, the formation of the benzophenone ketyl radical can be monitored by observing its characteristic absorption spectrum at specific time delays. bris.ac.ukresearchgate.net The detection of this transient species is a key indicator of the photochemical activity of the benzophenone moiety within the this compound molecule.

Purity Assessment and Quantitative Analysis

Ensuring the purity of this compound and accurately determining its concentration are critical for research and quality control. Chromatographic methods are the primary tools for achieving this.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the separation, identification, and quantification of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for benzophenone and its derivatives. sielc.comnih.gov

This technique involves a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. sielc.com Detection is typically achieved using a UV detector set to a wavelength where the compound exhibits strong absorbance, such as its λmax. researchgate.net The method can be validated for linearity, accuracy, and precision, allowing for the quantitative determination of the compound and the detection of impurities. nih.gov

Table 2: Typical HPLC Parameters for Analysis of Benzophenone Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Detector | UV-Vis (e.g., at λmax ~260 nm) |

| Flow Rate | ~1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds like benzophenone derivatives. nih.govresearchgate.net

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column (e.g., DB-1 MS). swgdrug.org As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound by comparing it to spectral libraries. nih.govimpactfactor.org GC-MS is also highly effective for detecting and identifying impurities, even at trace levels. thermofisher.com

Table 3: Illustrative GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-1 MS or equivalent (e.g., 30m x 0.25mm x 0.25µm) swgdrug.org |

| Carrier Gas | Helium swgdrug.org |

| Injector Temperature | 280 °C swgdrug.org |

| Oven Program | Initial hold at 100°C, ramp to 300°C swgdrug.org |

| MS Ionization Mode | Electron Impact (EI) |

Gravimetric and Titrimetric Methods for Product Isolation and Quantification

Classical methods of chemical analysis, such as gravimetric and titrimetric procedures, offer robust and accurate means for the isolation and quantification of this compound. These methods, while traditional, are foundational in analytical chemistry for providing absolute quantitative data based on mass or volume measurements. uomustansiriyah.edu.iqlibretexts.org

Gravimetric Analysis

Gravimetric analysis is a method based on the determination of the mass of a pure compound to which the analyte is chemically related. libretexts.org For the quantification of this compound, a potential approach involves the formation of an insoluble derivative, which can then be isolated, dried, and weighed.

One possible gravimetric procedure could involve the reaction of the tertiary amine group of the pyrrolidinomethyl substituent with a suitable precipitating agent. For instance, a reagent like sodium tetraphenylborate (B1193919) could be used to form a stable, insoluble quaternary ammonium (B1175870) salt. The procedural steps would be as follows:

An accurately weighed sample of this compound is dissolved in an appropriate solvent.

An excess of the precipitating agent (e.g., sodium tetraphenylborate solution) is added to quantitatively precipitate the analyte as an insoluble salt.

The precipitate is then carefully filtered, washed to remove any impurities, and dried to a constant weight.

The mass of the precipitate is used to calculate the percentage purity of the original sample.

A hypothetical data set for a gravimetric determination is presented in Table 1.

Table 1: Hypothetical Gravimetric Analysis Data for this compound

| Sample ID | Initial Sample Mass (g) | Mass of Precipitate (g) | Calculated Purity (%) |

|---|---|---|---|

| Sample A | 0.5021 | 0.8155 | 99.8 |

| Sample B | 0.5015 | 0.8139 | 99.7 |

| Sample C | 0.5033 | 0.8172 | 99.9 |

Titrimetric Analysis

Titrimetric analysis, also known as volumetric analysis, involves the measurement of the volume of a solution of a known concentration (the titrant) that is required to react completely with the analyte. uomustansiriyah.edu.iq Given the presence of the basic pyrrolidine ring, an acid-base titration is a suitable method for the quantification of this compound.

A common approach for the analysis of tertiary amines in the presence of primary and secondary amines involves the acetylation of the latter, followed by titration of the unreacted tertiary amine. acs.org Since this compound is a tertiary amine, a direct acid-base titration can be employed. The procedure would involve dissolving a known weight of the sample in a suitable solvent, such as a mixture of glacial acetic acid, and titrating with a standardized solution of a strong acid, like perchloric acid. acs.org The endpoint of the titration can be determined potentiometrically.

The reaction for the titration can be represented as: (C₁₈H₂₁NO) + HClO₄ → (C₁₈H₂₂NO)⁺ + ClO₄⁻

A summary of hypothetical titration results is provided in Table 2.

Table 2: Hypothetical Titrimetric Analysis Data for this compound

| Sample ID | Sample Mass (g) | Volume of 0.1 M HClO₄ (mL) | Calculated Purity (%) |

|---|---|---|---|

| Sample 1 | 0.2510 | 8.52 | 99.5 |

| Sample 2 | 0.2505 | 8.50 | 99.6 |

| Sample 3 | 0.2518 | 8.55 | 99.7 |

Chemometric Approaches in Spectral Data Analysis for Material Identification

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis, chemometric techniques are invaluable for material identification and quality control.

Wavelength Correlation

Wavelength correlation is a straightforward and robust chemometric method commonly used for the identification of raw materials based on their spectral data, particularly from techniques like Near-Infrared (NIR) or Raman spectroscopy. The principle involves comparing the spectrum of a test sample to a reference spectrum of a known standard. This comparison is mathematically performed using a normalized vector dot product, which results in a correlation value.

A correlation value close to 1.0 (e.g., 0.99) indicates a very high similarity between the test sample and the reference, confirming the identity of the material. Conversely, a poor match will yield a lower correlation value (e.g., less than 0.8). For raw material identification in pharmaceutical applications, a typical threshold of 0.95 or higher is often used.

For this compound, this method could be applied by first establishing a library of reference spectra from well-characterized batches of the compound. Subsequently, the spectrum of each new batch can be compared against this reference library.

Table 3 illustrates a hypothetical wavelength correlation analysis for incoming batches of this compound.

Table 3: Hypothetical Wavelength Correlation Results for Material Identification

| Batch ID | Correlation Value | Result (Threshold > 0.95) |

|---|---|---|

| RM-001 | 0.992 | Pass |

| RM-002 | 0.989 | Pass |

| RM-003 | 0.931 | Fail |

| RM-004 | 0.995 | Pass |

Principal Component Analysis (PCA) for Multivariate Data Analysis

Principal Component Analysis (PCA) is a powerful multivariate statistical technique used to reduce the dimensionality of complex datasets, such as those obtained from spectroscopic measurements. nih.gov PCA transforms the original variables (e.g., absorbance at each wavelength) into a new set of uncorrelated variables called principal components (PCs). The first few PCs typically capture the most significant variation in the data.

By plotting the scores of the samples on the first few PCs (e.g., PC1 vs. PC2), it is possible to visualize the relationships between samples. Samples with similar spectral characteristics will cluster together in the score plot, while outliers or samples with different properties will be separated. This makes PCA a valuable tool for identifying batch-to-batch variability, detecting impurities, or classifying materials. nih.gov

In the analysis of this compound, PCA could be applied to a dataset of spectra from multiple batches. The resulting score plot would reveal the consistency of the manufacturing process and highlight any batches that deviate from the norm.

Table 4 presents a hypothetical dataset of PCA scores for different batches of this compound, which could be visualized in a score plot to assess batch consistency.

Table 4: Hypothetical Principal Component Analysis Scores for Batch Comparison

| Batch ID | Principal Component 1 (PC1) Score | Principal Component 2 (PC2) Score | Comment |

|---|---|---|---|

| Batch A | -1.23 | 0.45 | Within typical range |

| Batch B | -1.18 | 0.51 | Within typical range |

| Batch C | 2.54 | -1.78 | Outlier, further investigation needed |

| Batch D | -1.25 | 0.48 | Within typical range |

Based on a comprehensive review of available scientific literature, there is a notable absence of specific computational and theoretical chemistry investigations focused solely on the compound This compound . While research exists for related benzophenone derivatives, the specific data required to populate the requested sections for this particular molecule are not present in the public domain.

Computational and theoretical studies, such as Density Functional Theory (DFT) calculations, Ab Initio methods, molecular dynamics simulations, and reaction pathway predictions, are highly specific to the exact molecular structure being investigated. The electronic properties, reactivity, and potential interactions of a molecule are determined by its unique arrangement of atoms and functional groups. Therefore, extrapolating data from similar but distinct compounds, such as 4-methylbenzophenone (B132839) or other derivatives, would not provide a scientifically accurate or valid analysis for this compound.

Due to the lack of published research directly addressing the quantum chemical calculations, molecular modeling, or reaction pathway predictions for this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. The creation of such content would require original research and calculations that have not yet been performed and published by the scientific community.

Computational and Theoretical Chemistry Investigations

Predicting Reaction Pathways and Intermediates

Energy Profiles and Transition State Analysis

Computational studies on substituted benzophenones provide insights into their reactivity and stability through the analysis of energy profiles and transition states. While specific transition state analysis for 4-Methyl-4'-pyrrolidinomethyl benzophenone (B1666685) is not extensively documented in dedicated studies, the principles can be inferred from broader research on benzophenone derivatives. Density Functional Theory (DFT) is a primary tool for these investigations, enabling the calculation of activation energies and the geometry of transition states for various reactions.

For instance, in photochemical reactions, a common area of study for benzophenones, DFT can be used to map the potential energy surface of the molecule as it transitions from its ground state to an excited state and subsequently reacts. The substituents on the benzophenone core, such as the 4-methyl and 4'-pyrrolidinomethyl groups, are expected to influence the energy of these transition states. The electron-donating nature of the methyl and pyrrolidinomethyl groups can affect the stability of intermediates and transition states, thereby altering the reaction pathways and kinetics.

Solvent Effects in Theoretical Predictions

The surrounding solvent medium can significantly impact the electronic structure and reactivity of molecules, a factor that is crucial to consider in theoretical predictions. For benzophenone and its derivatives, computational studies have shown that solvent polarity can influence spectroscopic properties. longdom.org These effects are typically modeled using methods like the Polarizable Continuum Model (PCM).

When a molecule like 4-Methyl-4'-pyrrolidinomethyl benzophenone is in a solvent, its ground and excited state dipole moments are perturbed differently, leading to shifts in its absorption spectra. longdom.org Theoretical calculations on benzophenone have demonstrated that the excited state dipole moment is greater than its ground state counterpart. longdom.org This suggests that polar solvents would stabilize the excited state more than the ground state, leading to a red shift (a shift to longer wavelengths) in the UV-Visible absorption spectrum. The presence of the polar pyrrolidinomethyl group would likely enhance these solvent effects.

A study on 4-(4-Methylphenylthio)benzophenone showed that in an aqueous medium, the absorption spectra exhibit a high-intensity peak with a longer wavelength shift compared to the gas-phase spectra, which is attributed to the extended delocalization of π-electrons. chemrxiv.org This highlights the importance of incorporating solvent effects in computational models to achieve accurate predictions of molecular behavior in solution.

| Solvent Property | Predicted Effect on this compound | Rationale |

| Increasing Polarity | Red shift in UV-Vis absorption spectra | Differential stabilization of the more polar excited state over the ground state. longdom.org |

| Protic vs. Aprotic | Potential for hydrogen bonding interactions with the carbonyl and pyrrolidinomethyl groups, further influencing electronic properties. | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |

Structure-Property Relationship Studies through Computational Methods

Computational methods are invaluable for elucidating the relationship between the chemical structure of a molecule and its physical and chemical properties. researchgate.net For benzophenone derivatives, DFT studies have been instrumental in understanding how different substituents on the phenyl rings affect their electrochemical and electronic properties. researchgate.net These studies often establish linear relationships between calculated parameters, such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and experimentally measured properties like reduction potentials. researchgate.net

The insights gained from these computational studies are crucial in fields like coordination chemistry, where the electronic effects of a molecule can influence the reactivity of a metal it is coordinated to. researchgate.net By systematically modifying the substituents, it is possible to tune the properties of the benzophenone core for specific applications.

Applications in Chemical and Material Science Research

Building Blocks for Advanced Organic Synthesis

The benzophenone (B1666685) framework is integral to the synthesis of a multitude of organic molecules. researchgate.net The addition of functional groups, such as the pyrrolidinomethyl group, enhances its utility as a strategic intermediate for constructing more complex chemical architectures.

Benzophenone derivatives serve as foundational materials for creating intricate molecular structures. researchgate.net The presence of the reactive pyrrolidinomethyl moiety in 4-Methyl-4'-pyrrolidinomethyl benzophenone offers a synthetic handle for elaboration. This amine functionality can be leveraged in various organic reactions to build larger, more complex molecules. For instance, compounds with similar aminophenol structures are used to synthesize Schiff base derivatives, which can then be used to explore further chemical transformations. nih.gov The synthesis of functionalized piperidines, key intermediates for certain analgesics, also relies on precursors that, like this compound, combine aromatic rings with amine functionalities. researchgate.net

The role of benzophenone derivatives as intermediates is crucial in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. guidechem.com The specific structure of this compound makes it a valuable intermediate. For example, 4-methylbenzophenone (B132839) is a well-established intermediate for photoinitiators used in UV-curable coatings. guidechem.com The addition of the pyrrolidinomethyl group could modify the properties of these end products, potentially leading to specialty chemicals with enhanced performance characteristics. The synthesis of various heterocyclic systems, which are important in materials chemistry, often proceeds through building blocks that can be readily functionalized, a role that this compound is structurally suited to fill. researchgate.netmdpi.com

Exploration in Photochemistry and Material Science

The defining characteristic of the benzophenone core is its photochemical activity. bgsu.edu Upon absorption of UV light, it can transition to an excited state, enabling it to initiate chemical reactions, a property that is extensively exploited in polymer and material science. bgsu.educhemrxiv.org

Benzophenone and its derivatives are classic and widely used Type II photoinitiators. nih.govresearchgate.net They function by absorbing UV light and then abstracting a hydrogen atom from a synergist molecule (often a tertiary amine) to generate free radicals, which in turn initiate polymerization. mdpi.comresearchgate.net This process is fundamental to UV curing technology, which is used for the rapid drying of inks, coatings, and adhesives. chemrxiv.orgresearchgate.net

Research has focused on synthesizing novel benzophenone derivatives to improve photoinitiation efficiency, solubility, and compatibility with various resin systems, as well as to shift their absorption to longer wavelengths for use with modern light sources like LEDs. bohrium.comresearchgate.netrsc.org For example, combining the benzophenone structure with other chemical groups, like carbazole (B46965) or triphenylamine (B166846), can enhance light absorption properties and photoinitiation efficiency. nih.govrsc.org The structure of this compound is particularly interesting in this context. The pyrrolidinomethyl group contains a tertiary amine, which could potentially act as an intramolecular co-initiator, creating a "monocomponent" photoinitiator that does not require a separate synergist molecule. nih.gov This design can lead to more efficient and streamlined UV-curable formulations.

| Derivative Type | Key Feature/Modification | Primary Research Finding | Potential Application |

|---|---|---|---|

| Hydroxy-benzophenones | Esterification with acyl or sulfonyl chlorides | Resulting products show efficient UV absorption (225–325 nm) and act as excellent photoinitiators. bohrium.comresearchgate.net | Light-cured coatings with good mechanical performance. bohrium.com |

| Benzophenone-Carbazole Hybrids | Combines benzophenone moiety with a carbazole group. | Acts as a monocomponent Type II photoinitiator, enhancing light absorption and enabling efficient polymerization under LED sources. nih.gov | Free radical and cationic photopolymerization, 3D printing. nih.gov |

| Benzophenone-Triphenylamine Hybrids | Incorporates triphenylamine as a donor group. | Exhibits red-shifted absorption, enhanced molar extinction coefficients, and high photoinitiation ability under LED@405 nm. rsc.org | Photopolymerization for 3D printing and coatings. rsc.org |

| Supramolecular Benzophenones | Functionalized with dipeptides for self-assembly. | Allows for spatial control of polymerization by localizing the photoinitiator within a gel structure. chemrxiv.orgacs.org | Fabrication of intricate and mechanically robust polymeric structures. chemrxiv.org |

The unique photochemical reactivity of the benzophenone moiety allows it to be incorporated into larger molecules or polymers to create materials with specific, light-activated functionalities. chemrxiv.orgacs.org Upon UV irradiation, the benzophenone group can form covalent bonds with C-H bonds in adjacent molecules, a feature used for surface modification and cross-linking. researchgate.net By designing benzophenone derivatives like this compound, researchers can create new polymers or modify existing ones to impart desired characteristics. For instance, functionalized dipeptides incorporating a benzophenone unit have been used to create supramolecular gels that act as templates for spatially resolved photopolymerization, leading to the fabrication of robust microstructures. chemrxiv.orgacs.org This approach demonstrates how modifying the benzophenone core can lead to advanced materials with tailored mechanical and structural properties. chemrxiv.org

The UV-curing technology enabled by benzophenone photoinitiators is widely applied in the manufacturing of electronic components and optical films. researchgate.net UV-curable coatings are used to protect electronic circuits and components, offering rapid processing times and excellent durability. researchgate.net The properties of the photoinitiator are critical to the quality of the final cured film, affecting surface hardness, adhesion, and smoothness. researchgate.net Novel benzophenone derivatives are continuously being developed to enhance these properties. bohrium.comresearchgate.net In the realm of optical films, benzophenones can be used not only as photoinitiators for curing but also as UV absorbers to protect the underlying material from degradation. researchgate.net The synthesis of benzophenone derivatives with specific optical properties is an active area of research for creating advanced materials for these applications. researchgate.net

Research on this compound and its Specialized Applications Remains Undocumented in Publicly Accessible Scientific Literature

Following a comprehensive review of publicly available scientific databases and chemical literature, no specific information has been found regarding the chemical compound “this compound.” Consequently, the applications of this specific molecule as a biochemical reagent for experimental research or as a reference standard in analytical chemistry for the identification and quantification of related compounds could not be documented.

The search encompassed a variety of nomenclature for the compound, including IUPAC names such as (4-methylphenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone, and queries for its potential synthesis, properties, and applications. The investigation did not yield any peer-reviewed articles, patents, or entries in chemical supplier databases that specifically mention "this compound."

While the broader class of benzophenone derivatives has been studied for various biological activities and applications, and other related compounds with either a 4-methylbenzophenone scaffold or a pyrrolidinomethyl-substituted benzophenone structure are known, the specific combination of both a methyl group at the 4-position and a pyrrolidinomethyl group at the 4'-position does not appear in the currently accessible scientific record. Therefore, detailed research findings on its use as a biochemical tool or an analytical standard are not available to be reported.

Further research would be required to synthesize and characterize this compound and to evaluate its potential utility in chemical and material science.

Table of Compounds Mentioned

Structure Activity Relationship Sar Studies in a Chemical Biology Context

Investigating the Role of Substituents in Molecular Interactions

A complete understanding of a molecule's biological activity hinges on elucidating the contribution of its individual functional groups to its interactions with biological targets. For 4-Methyl-4'-pyrrolidinomethyl benzophenone (B1666685), this would involve a detailed examination of its methyl and pyrrolidinomethyl moieties.

Methyl and Pyrrolidinomethyl Group Contribution to Binding Affinity and Specificity

Without specific binding studies, the precise roles of the 4-methyl and 4'-pyrrolidinomethyl groups in the binding affinity and specificity of the parent compound remain speculative. Generally, a methyl group can influence binding through hydrophobic interactions, fitting into small hydrophobic pockets within a target protein. Its electron-donating nature can also modulate the electronic properties of the aromatic ring, which may affect pi-stacking or cation-pi interactions.

The pyrrolidinomethyl group introduces a basic tertiary amine, which would be protonated at physiological pH. This positive charge could engage in ionic interactions with negatively charged amino acid residues (e.g., aspartate or glutamate) in a binding site. The pyrrolidine (B122466) ring itself provides a defined conformational rigidity and can participate in van der Waals interactions. The entire pyrrolidinomethyl substituent would significantly impact the compound's polarity and solubility.

Studies on Modulation of Biochemical Pathways through Molecular Interactions

The modulation of biochemical pathways is a direct consequence of a molecule's interaction with specific biological targets. While some benzophenone derivatives have been investigated as inhibitors of enzymes like p38 MAP kinase, there is no available research detailing which, if any, biochemical pathways are affected by 4-Methyl-4'-pyrrolidinomethyl benzophenone. To determine this, studies such as enzymatic assays, cell-based signaling pathway analysis, and broader 'omics' approaches would be necessary.

Comparative Analysis with Structurally Similar Benzophenone Derivatives

Comparative analysis with analogs is a powerful tool in structure-activity relationship studies, allowing researchers to discern the impact of specific structural modifications.

Analyzing Substituent Effects on Molecular Recognition

A comparative analysis would involve synthesizing and testing a series of analogs where the methyl and pyrrolidinomethyl groups are altered. For example, replacing the methyl group with other alkyl groups or electron-withdrawing groups would reveal the importance of its size and electronic properties. Similarly, modifying the pyrrolidine ring (e.g., changing its size or introducing substituents) or the linker to the benzophenone core would provide insights into the optimal geometry and basicity for target interaction.

常见问题

Q. What are the recommended synthetic routes for 4-Methyl-4'-pyrrolidinomethyl benzophenone, and what factors influence reaction efficiency?

The synthesis typically involves nucleophilic substitution reactions between benzophenone derivatives and pyrrolidine-containing reagents. Key steps include:

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic attack .

- Reaction conditions : Temperatures between 80–90°C in anhydrous solvents (e.g., nitrobenzene or tetrahydrofuran) are common for optimizing yield .

- Purification : Steam distillation or recrystallization from ethanol improves purity .

Factors affecting efficiency : Solvent polarity, reaction time, and stoichiometric ratios of reagents. For example, excess pyrrolidine derivatives may reduce side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves molecular geometry, including dihedral angles between aromatic rings (e.g., 57.45° between phenyl groups in similar benzophenones) and hydrogen-bonding networks .

- UV-Vis spectroscopy : Monitors solvatochromic shifts in the carbonyl (C=O) stretch (e.g., ν(C=O) at ~1,650 cm⁻¹), sensitive to solvent polarity and hydrogen bonding .

- Mass spectrometry : Confirms molecular weight (e.g., ~295–347 g/mol for analogs) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts.

- Waste disposal : Follow institutional guidelines for halogenated/organic waste.

- SDS consultation : Review toxicity data; benzophenones may exhibit endocrine-disrupting or carcinogenic potential in high doses .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and purity in large-scale synthesis?

- Catalyst screening : Palladium or copper catalysts enhance coupling reactions in halogenated analogs .

- Continuous flow systems : Improve reproducibility and scalability by maintaining precise temperature/pressure control .

- In-line analytics : Use GLC or HPLC to monitor reaction progress (e.g., 97.3% conversion efficiency reported in benzophenone reductions) .

Example optimization : Adjusting solvent polarity (e.g., acetonitrile vs. ethanol) reduces byproduct formation in nucleophilic substitutions .

Q. How should researchers resolve contradictions in toxicological data for this compound?

- Mechanistic studies : Evaluate reactive oxygen species (ROS) generation or endocrine disruption via in vitro assays (e.g., estrogen receptor binding) .

- Dose-response analysis : Differentiate between cytotoxic (high-dose) and subtoxic (low-dose) effects. For example, IARC classifies benzophenone as Group 2B carcinogen, but dermal studies show no tumorigenicity .

- Comparative models : Use zebrafish or mammalian cell lines to validate human relevance of rodent toxicity data .

Q. What solvent effects influence the physicochemical properties of this compound?

- Hydrogen bonding : Polar solvents (e.g., water/acetonitrile) split ν(C=O) bands into distinct peaks due to solvent-analyte interactions (lifetime ~7.7 ps for H-bonded configurations) .